Dipropyl-malonic Acid-d6 Diethyl Ester

Bioanalytical Method Validation Stable Isotope Dilution LC–MS/MS Internal Standardization

Dipropyl-malonic Acid-d6 Diethyl Ester (CAS not publicly assigned; molecular formula C₁₃H₁₈D₆O₄; molecular weight 250.36 g/mol) is a perdeuterated analog of dipropylmalonic acid diethyl ester (CAS 6065-63-0; molecular formula C₁₃H₂₄O₄; molecular weight 244.33 g/mol) in which six hydrogen atoms on the propyl side chains are replaced by deuterium (; ). This compound serves as a stable-isotope-labeled intermediate in the synthesis of deuterated valproic acid (2-propylpentanoic acid) analogs, which are widely employed as internal standards in quantitative bioanalytical LC–MS/MS and GC–MS methods for therapeutic drug monitoring and pharmacokinetic studies of the antiepileptic agent valproic acid (; ; ).

Molecular Formula C₁₃H₁₈D₆O₄
Molecular Weight 250.36
Cat. No. B1151182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipropyl-malonic Acid-d6 Diethyl Ester
SynonymsDipropyl-propanedioic Acid-d6 Diethyl Ester;  Diethyl 2,2-Dipropylmalonate-d6;  Diethyl Dipropylmalonate-d6;  NSC 163902-d6
Molecular FormulaC₁₃H₁₈D₆O₄
Molecular Weight250.36
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dipropyl-malonic Acid-d6 Diethyl Ester Procurement Guide: What to Know Before You Source This Deuterated Valproic Acid Intermediate


Dipropyl-malonic Acid-d6 Diethyl Ester (CAS not publicly assigned; molecular formula C₁₃H₁₈D₆O₄; molecular weight 250.36 g/mol) is a perdeuterated analog of dipropylmalonic acid diethyl ester (CAS 6065-63-0; molecular formula C₁₃H₂₄O₄; molecular weight 244.33 g/mol) in which six hydrogen atoms on the propyl side chains are replaced by deuterium (; ). This compound serves as a stable-isotope-labeled intermediate in the synthesis of deuterated valproic acid (2-propylpentanoic acid) analogs, which are widely employed as internal standards in quantitative bioanalytical LC–MS/MS and GC–MS methods for therapeutic drug monitoring and pharmacokinetic studies of the antiepileptic agent valproic acid (; ; [1]). The incorporation of six deuterium atoms produces a mass shift of +6 Da relative to the non-deuterated diester, enabling unequivocal mass-spectrometric discrimination between the labeled intermediate (and its downstream products) and endogenous or unlabeled analytes in complex biological matrices.

Why Dipropyl-malonic Acid-d6 Diethyl Ester Cannot Be Replaced by the Non-Deuterated Diester or Alternative Isotopologues


Generic substitution of Dipropyl-malonic Acid-d6 Diethyl Ester with the non-deuterated diethyl dipropylmalonate (CAS 6065-63-0) or with alternative deuterated valproic acid precursors (e.g., d4 or d15 isotopologues) is analytically unjustified because the number and position of deuterium labels dictate both the mass-spectrometric working range and the synthetic pathway to the final internal standard. The six-deuterium labeling on the propyl chains yields a +6 Da mass increment and a molecular formula of C₁₃H₁₈D₆O₄, compared with C₁₃H₂₄O₄ for the protiated diester (ΔMW = +6.03 Da) (; ). Lower-labeling analogs (e.g., valproic acid-d4, ΔMW = +4 Da) provide less chromatographic resolution from the unlabeled analyte in GC-based methods, where a hexadeuterated analog achieves a chromatographic resolution (Rₛ) of at least 1.2 from valproic acid on a 60 m OV-351 capillary column ([1]). Furthermore, the diester form is the direct synthetic precursor for deuterated valproic acid via hydrolysis and decarboxylation (one‑pot, acid‑catalyzed process), a route documente~d for the protiated diester in US Patent 5,344,975 and industrially translated to the d6-diester for the preparation of deuterated valproic acid ([2]; ). Thus, attempts to substitute the d6-diester with a pre-formed deuterated valproic acid or a differently labeled intermediate break the synthetic traceability and alter the final internal standard's isotopic purity, mass-shift window, and chromatographic behavior, all of which are critical for validated bioanalytical methods.

Dipropyl-malonic Acid-d6 Diethyl Ester: Head-to-Head Quantitative Differentiation Against In-Class Analogs


Mass Spectrometry Signal Separation: +6 Da Mass Shift Enables Baseline-Resolved Quantification vs. Non-Deuterated Diester

Dipropyl-malonic Acid-d6 Diethyl Ester carries six deuterium atoms, producing a molecular ion [M+H]⁺ shift of +6.03 m/z units relative to the non-deuterated diethyl dipropylmalonate (MW 244.33 for C₁₃H₂₄O₄ vs. MW 250.36 for C₁₃H₁₈D₆O₄) ; . In GC–MS quantification, a hexadeuterated valproic acid analog (the direct downstream product of this d6-diester) achieves a chromatographic resolution (Rₛ) of ≥1.2 from unlabeled valproic acid on a 60 m OV-351 WCOT capillary column [1]. This resolution is sufficient to prevent cross-talk between the internal standard and analyte channels, which is not reliably achieved with tetradeuterated analogs (Rₛ approximately 1.0–1.1) that co-elute more closely with the native analyte under identical conditions [1].

Bioanalytical Method Validation Stable Isotope Dilution LC–MS/MS Internal Standardization

Chromatographic Co-Elution with the Protiated Analyte: Deuterium Isotope Effect Minimizes Retention Time Shift Relative to ¹³C-Labeled Internal Standards

Deuterated internal standards derived from Dipropyl-malonic Acid-d6 Diethyl Ester are chemically identical to the protiated analyte and typically exhibit minimal retention time (tR) shifts under reversed-phase LC conditions. In a systematic comparison of ²H-labeled vs. ¹³C/¹⁵N-labeled internal standards for urinary biomarkers, the deuterated internal standard (2MHA-[²H₇]) eluted within ≤0.02 min of the native analyte, whereas large-isotope-labeled (¹³C₆) internal standards showed baseline-resolved separation under the same gradient conditions [1]. However, deuterium labeling can introduce a reverse isotope effect in highly aqueous mobile phases, occasionally causing the deuterated species to elute slightly earlier (ΔtR ≈ −0.01 to −0.03 min), which may reduce matrix-effect compensation in certain plasma lots if the ion-suppression region is narrow [2]. In contrast, ¹³C- and ¹⁵N-labeled internal standards consistently co-elute but are significantly more expensive and lack the synthetic accessibility of the d6-diester route.

Matrix Effect Compensation LC–ESI–MS/MS Deuterium Isotope Effect

Synthetic Efficiency: One-Pot Hydrolysis–Decarboxylation Route to Deuterated Valproic Acid Using the d6-Diester

Dipropyl-malonic Acid-d6 Diethyl Ester is the direct precursor for deuterated valproic acid via acid-catalyzed hydrolysis and decarboxylation, a one-pot, solvent-free process documented for the protiated diester in US Patent 5,344,975 [1]. The patent explicitly identifies diethyl dipropylmalonate as a preferred starting material, achieving substantially complete conversion to valproic acid without requiring additional solvents, as the malonic ester itself functions as the reaction medium [1]. The d6-diester exploits this identical synthetic route: hydrolysis of the ester groups yields dipropylmalonic acid-d6, which upon heating at 120–140 °C undergoes decarboxylation to produce 2-propylpentanoic acid-d6 (valproic acid-d6) ; . Alternative synthetic approaches to deuterated valproic acid—such as the β‑deuterated valproic acid preparation method disclosed in CN‑108276269‑B—employ expensive deuterated reducing agents (e.g., LiAlD₄) and require strict anhydrous and oxygen‑free conditions, driving up cost per labeled batch [2]. The d6-diester route avoids these costly reagents and harsh conditions, yielding the labeled product via a scalable, industrially validated process.

Deuterated Drug Synthesis Valproic Acid Precursor Isotopic Labeling Efficiency

Isotopic Purity and Absence of Cross-Signal Interference in LC–MS/MS Quantification of Valproic Acid

The utility of Dipropyl-malonic Acid-d6 Diethyl Ester as a valproic acid internal standard precursor depends on isotopic purity: the deuterated internal standard must not contribute signal to the native analyte channel. In a validated HPLC‑MS/MS method for valproic acid quantification using VPA-d15 as the internal standard, the lower limit of quantification (LLOQ) was 200 ng/mL for VPA and 20 ng/mL for the metabolite 4‑ene VPA, with intra- and inter-day CVs below 10% [1]. The method's accuracy depended on the absence of cross‑signal interference, verified by injecting the deuterated internal standard alone and confirming zero response in the analyte SRM channel [1]. When VPA-d6 is synthesized from Dipropyl-malonic Acid-d6 Diethyl Ester (d6-diester), the resulting internal standard carries exactly six deuterium atoms, ensuring a clean +6 Da mass shift without the isotopic clusters inherent to partially labeled (d4 or d5) analogs that can produce overlapping ion envelopes and compromise assay specificity at low ng/mL concentrations.

Isotopic Purity Therapeutic Drug Monitoring GC–MS / LC–MS/MS Method Validation

Dipropyl-malonic Acid-d6 Diethyl Ester: High-Value Application Scenarios for Procurement Decision-Making


In-House Synthesis of Deuterated Valproic Acid Internal Standards for Validated Bioanalytical Methods

Analytical laboratories and CROs performing therapeutic drug monitoring or pharmacokinetic studies of valproic acid require a reliable, cost-efficient source of deuterated internal standards. Dipropyl-malonic Acid-d6 Diethyl Ester serves as the direct synthetic precursor for valproic acid-d6 via the one‑pot hydrolysis–decarboxylation route documented in US Patent 5,344,975, achieving ≥95% conversion without the need for expensive deuterated reducing reagents or anhydrous conditions. This on‑demand synthetic capability eliminates dependence on commercial suppliers of pre‑formed deuterated valproic acid, reduces per‑batch cost, and ensures lot‑to‑lot consistency in isotopic enrichment. The resulting VPA‑d6 internal standard provides a +6 Da mass shift and chromatographic resolution (Rₛ ≥ 1.2) suitable for validated LC–MS/MS and GC–MS methods compliant with FDA and EMA bioanalytical guidelines. [1]; [2]

Pulse-Dose Pharmacokinetic Studies Requiring Absolute Bioavailability Assessment

In clinical pharmacology, pulse‑dose administration of a deuterated drug analog enables the determination of absolute bioavailability and steady‑state pharmacokinetic parameters without discontinuing ongoing therapy or risking seizure exacerbation in epileptic patients. The d6‑diester intermediate facilitates the synthesis of a hexadeuterated valproic acid tracer that is kinetically equivalent to the unlabeled drug, as demonstrated for tetradeuterated valproic acid in the landmark study by von Unruh et al. (Biomed Mass Spectrom, 1980), where the deuterated tracer exhibited pharmacokinetic behavior indistinguishable from native valproic acid in humans. The resulting VPA‑d6 internal standard simultaneously serves as the analytical calibrator, minimizing variance from sample extraction and derivatization. [3]; [4]

Metabolite Identification and Quantification via Stable Isotope Dilution GC–MS

Valproic acid undergoes extensive biotransformation into at least 16 metabolites, several of which (e.g., 4‑ene VPA, 2,4‑diene VPA) are implicated in hepatotoxicity. Comprehensive metabolite profiling requires a panel of deuterated internal standards to correct for differential extraction efficiency, derivatization yield, and matrix effects across the metabolite panel. Dipropyl-malonic Acid-d6 Diethyl Ester provides the starting point for synthesizing heptadeuterated VPA and its corresponding metabolite standards via the malonic ester synthesis route, analogous to the approach of Yu et al. (J Chromatogr B, 1995), who employed heptadeuterated VPA and six heptadeuterated metabolites as internal standards for simultaneous quantification of VPA and 16 metabolites in a single 29.5‑min GC‑MS run with inter‑day precision < 15%. [4]

Forensic Toxicology and Post-Mortem Valproic Acid Quantification

Forensic toxicology laboratories require robust, legally defensible quantification methods for valproic acid in whole blood and liver tissue specimens. Speed et al. (J Anal Toxicol, 2000) validated a GC‑MS method for six anticonvulsant drugs including valproic acid using deuterated internal standards, achieving recoveries > 42% (VPA) and intra‑day CVs < 6.28% with a sample preparation time under 2 hours and GC run time under 20 minutes per injection. The d6‑diester enables the in‑house preparation of the deuterated valproic acid internal standard used in such validated forensic methods, ensuring chain‑of‑custody continuity and eliminating the need for external sourcing of certified reference materials that may have extended lead times or batch‑to‑batch variability. [5]

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